2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a quinazolinone core substituted at position 3 with a 3-methoxyphenylmethyl group and at position 2 with a sulfanylacetamide moiety linked to a 4H-1,2,4-triazol-3-yl group. The quinazolinone scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The 3-methoxyphenylmethyl group may enhance lipophilicity and receptor binding, while the 1,2,4-triazole ring contributes to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-29-14-6-4-5-13(9-14)10-26-18(28)15-7-2-3-8-16(15)23-20(26)30-11-17(27)24-19-21-12-22-25-19/h2-9,12H,10-11H2,1H3,(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHAADFXIVYPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using appropriate alkylating agents under microwave-induced conditions to form the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial, antiviral, and anticancer agent due to its ability to interact with various biological targets . In biology, it is used to study enzyme inhibition and protein interactions. In the industrial sector, this compound is investigated for its potential use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core and triazole ring are known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The exact pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and inferred properties of analogous compounds:
Physicochemical Properties
- Melting Points : High melting points (>250°C) are common due to aromatic stacking and hydrogen bonding (e.g., 288°C for compound 13a in ) .
- Solubility : The 3-methoxyphenyl group in the target compound may reduce aqueous solubility compared to hydroxylated analogues but improve blood-brain barrier penetration .
Biological Activity
The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the quinazolinone core through cyclization reactions involving anthranilic acid and appropriate thiol derivatives. Subsequent steps may involve the introduction of the methoxyphenyl and triazole moieties via nucleophilic substitution reactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Numerous studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets.
Antitumor Activity
Quinazolinone derivatives are known for their anticancer potential. Research has shown that modifications to the quinazolinone structure can lead to increased cytotoxicity against cancer cell lines. The specific substitution patterns in this compound could potentially influence its efficacy as an antitumor agent.
Anticonvulsant Activity
Studies have reported that certain quinazolinone derivatives possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, which may be relevant for this compound as well.
The proposed mechanism of action for this compound involves interactions with specific enzymes and receptors. The triazole moiety may facilitate binding to targets involved in various biological pathways, enhancing the overall therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. (2014) evaluated the antimicrobial activity of similar quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting a promising application in infectious disease treatment.
Case Study 2: Antitumor Activity
Research by Al-Suwaidan et al. (2016) demonstrated that quinazolinone derivatives exhibited potent cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 3: Anticonvulsant Properties
El-Azab et al. (2013) investigated the anticonvulsant effects of related compounds and found that certain structural features were critical for efficacy in seizure models. This suggests potential for further exploration of the compound's neuroprotective capabilities.
Comparative Analysis of Biological Activities
| Activity Type | Related Compound | Efficacy | Reference |
|---|---|---|---|
| Antimicrobial | Quinazolinone Derivatives | Significant inhibition | Al-Khuzaie et al., 2014 |
| Antitumor | Quinazolinone with Thiazolidine Moiety | Potent cytotoxicity | Al-Suwaidan et al., 2016 |
| Anticonvulsant | Quinazolinone Derivatives | Effective in seizure models | El-Azab et al., 2013 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can structural purity be ensured?
- Methodology :
- Triazole ring formation : Cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions are commonly used .
- Sulfanyl-acetamide linkage : Thiol-alkylation or nucleophilic substitution reactions are employed to attach the sulfanyl group to the quinazolinone core .
- Purity control : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for verifying structural integrity and purity (>98% by HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., methoxyphenyl and triazole protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for the quinazolinone-triazole interface .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Answer :
- Byproducts : Unreacted intermediates (e.g., uncyclized triazole precursors) or over-oxidized quinazolinone derivatives .
- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures improve purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature: 60–80°C, solvent: DMF/THF ratios) .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in triazole formation .
- Catalyst screening : Test Pd/C or CuI for coupling reactions to minimize byproducts .
Q. How to resolve contradictions in reported biological activity data?
- Case Study :
- If anti-inflammatory activity (IC₅₀ = 10 µM in vitro ) conflicts with in vivo results, conduct:
- Dose-response studies : Vary concentrations (1–100 µM) across cell lines (e.g., RAW 264.7 macrophages).
- Metabolic stability assays : Assess liver microsomal degradation to identify pharmacokinetic limitations .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinase domains .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to validate binding modes .
Q. How to design structure-activity relationship (SAR) studies for derivative optimization?
- Framework :
- Core modifications : Replace the 3-methoxyphenyl group with halogens (e.g., Cl, F) to enhance lipophilicity .
- Triazole substitutions : Introduce pyridine or thiophene moieties to improve target affinity .
- Bioisosteric replacements : Substitute the acetamide with sulfonamide groups to modulate solubility .
Contradictions and Recommendations
- Synthetic Routes : and report conflicting optimal solvents (DMF vs. dichloromethane). Recommendation: Screen solvent polarity using Kamlet-Taft parameters to resolve discrepancies .
- Biological Targets : While highlights anti-inflammatory activity, emphasizes antimicrobial potential. Recommendation: Perform comparative assays against both targets to clarify primary applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
